molecular formula C15H21N5O3 B2442109 3-methoxy-1-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide CAS No. 1706212-99-8

3-methoxy-1-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2442109
CAS RN: 1706212-99-8
M. Wt: 319.365
InChI Key: AVKYHJNRLAQFOA-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H21N5O3 and its molecular weight is 319.365. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, including those similar to the specified compound, have been synthesized and characterized for their structural properties. The synthesis of pyrazole and pyrazolopyrimidine derivatives has been explored, with studies detailing the reaction processes, structural elucidation using various spectroscopic techniques, and the potential for creating novel compounds with varied biological activities (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

Certain pyrazole derivatives have been evaluated for their in vitro cytotoxic activity against various cancer cell lines, suggesting the potential for these compounds in cancer research. For instance, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases showed cytotoxicity against colon, lung, breast, and liver cancer cells, highlighting the therapeutic potential of these compounds in oncology (Hassan, Hafez, Osman, & Ali, 2015).

Antimicrobial Activity

Research on pyran-2-carboxamide derivatives related to the compound of interest has shown antimicrobial properties, with some compounds exhibiting significant activity against bacterial and fungal strains. This suggests the utility of such derivatives in developing new antimicrobial agents (Aytemir, Erol, Hider, & Özalp, 2003).

Herbicidal Activity

Pyrazole-4-carboxamide derivatives have also been synthesized and tested for their herbicidal efficacy against various weeds, indicating the potential for agricultural applications. The substitution pattern on the pyrazole ring significantly affects the herbicidal activity and selectivity, offering insights into designing effective herbicides (Ohno et al., 2004).

Annular Tautomerism Studies

The tautomerism of NH-pyrazoles, including those structurally related to the compound , has been studied both in solution and in the solid state. These studies provide valuable information on the dynamic chemical behavior of pyrazole derivatives, which is essential for understanding their reactivity and interactions in various environments (Cornago et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .

Mode of Action

The compound interacts with its target, the EGFR, by binding to it. This binding inhibits the activity of the receptor, preventing it from triggering the signal transduction cascades that lead to DNA synthesis and cell proliferation . The compound is particularly effective against EGFR with certain mutations, including the T790M mutation .

Biochemical Pathways

The inhibition of EGFR by the compound affects several biochemical pathways. EGFR is involved in the Ras/Raf/MEK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation . By inhibiting EGFR, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

The compound pf-06747775, which has a similar structure, has been found to have desirable adme properties

Result of Action

The result of the compound’s action is a decrease in the proliferation of cells with mutant EGFR. This could potentially lead to a reduction in the size of tumors caused by these cells . The compound’s selectivity for mutant EGFR over wild-type EGFR suggests that it could have fewer side effects than treatments that target EGFR indiscriminately .

properties

IUPAC Name

3-methoxy-1-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-19-10-13(15(18-19)22-2)14(21)17-12-7-16-20(9-12)8-11-3-5-23-6-4-11/h7,9-11H,3-6,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKYHJNRLAQFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide

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